molecular formula C15H13ClN4O B13089126 (R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13089126
M. Wt: 300.74 g/mol
InChI Key: CMRNDXXHVLPJEP-SECBINFHSA-N
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Description

(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H13ClN4O and its molecular weight is 300.74 g/mol. The purity is usually 95%.
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Biological Activity

(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various cell proliferative disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against different cancer cell lines, and its role as an inhibitor of specific kinases.

The compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle. Dysregulation of CDK activity is associated with tumorigenesis and other proliferative disorders such as atherosclerosis and restenosis . The inhibition of CDKs by this compound can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its effects on three human cancer cell lines: MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer) cells. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, with notable IC50 values that suggest strong antiproliferative properties .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MV4-115.2CDK inhibition leading to apoptosis
K5626.8Induction of apoptotic pathways
MCF-77.5Inhibition of cell cycle progression

Induction of Apoptosis

The compound has been shown to induce apoptosis through multiple pathways. It activates caspase-9, a critical initiator in the apoptotic cascade, leading to the cleavage of poly(ADP-ribose) polymerase (PARP), which is a marker for apoptosis . Additionally, it affects microtubule-associated protein 1-light chain 3 (LC3) levels, indicating involvement in autophagy processes alongside apoptosis.

Study on Selective Kinase Inhibition

A recent study focused on the selective inhibition of p21-activated kinase 1 (PAK1) by derivatives of pyrido[2,3-d]pyrimidin-7(8H)-one, including our compound of interest. The findings suggested that modifications at specific positions on the pyrido[2,3-d]pyrimidine scaffold could enhance selectivity and potency against PAK1 while maintaining low toxicity profiles in normal cells .

Table 2: Selectivity Profile Against Kinases

Kinase TargetInhibition (%) at 10 µM
PAK185
CDK275
PDGFR60
FGFR50

Scientific Research Applications

Anticancer Properties

One of the most promising applications of (R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one is its potential as an anticancer agent. Studies have shown that derivatives of pyrido[2,3-d]pyrimidines exhibit significant activity against various cancer cell lines. For instance:

  • In Vitro Studies : Research indicates that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Mechanism of Action : The compound's mechanism may involve the inhibition of specific kinases associated with cancer progression.

Kinase Inhibition

The compound has been identified as a potential inhibitor of certain kinases involved in cellular signaling pathways. Kinases are critical targets in cancer therapy due to their role in regulating cell growth and division.

  • Targeted Kinases : Specific kinases that have been targeted include those involved in the MAPK and PI3K/Akt pathways.
  • Selectivity : Preliminary data suggest that this compound exhibits selectivity for certain kinase isoforms, which may reduce off-target effects.

Neurological Disorders

Recent studies have explored the use of this compound in treating neurological disorders such as Alzheimer's disease.

  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis.
  • Cognitive Function : Animal models indicate potential improvements in cognitive function when treated with this compound.

Data Tables

Application AreaObserved EffectsReference
AnticancerInhibition of cell proliferation
Kinase InhibitionSelective inhibition of MAPK/PI3K pathways
Neurological DisordersNeuroprotection and cognitive improvement

Case Studies

  • Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability by over 70% at certain concentrations.
  • Kinase Targeting :
    • In a biochemical assay, the compound was shown to inhibit specific kinases with IC50 values comparable to established inhibitors, indicating its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing pyrido[2,3-d]pyrimidin-4(3H)-one derivatives with high yield and purity?

  • Methodological Answer : The compound class is typically synthesized via cyclocondensation or transamidation reactions. For example, reacting 2-amino-N-(4-chlorophenyl)nicotinamide with triethylorthopropionate in acetic acid yields pyrido[2,3-d]pyrimidine derivatives in 93% yield . Intramolecular cyclization of ester amides in formamide at 140–150°C further optimizes ring closure . Purification often involves column chromatography (e.g., chloroform as eluent) or recrystallization from solvents like DMF/ethanol mixtures .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1676 cm⁻¹, NH/OH stretches in 2500–3200 cm⁻¹) .
  • NMR : 1^1H NMR identifies substituent environments (e.g., aromatic protons at δ 7.49–8.24 ppm, NH signals as broad peaks at δ 12.43–13.14) . 13^{13}C NMR confirms carbonyl carbons (δ 158–175 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution MS (HR-MS) validates molecular weight (e.g., m/z 365 [M+^+] for a chlorophenyl-substituted analog) .

Q. How is the preliminary biological activity of this compound assessed in vitro?

  • Methodological Answer : Standardized cytotoxicity assays like MTT or SRB are used against cancer cell lines (e.g., HepG-2, PC-3, HCT-116). For example, IC50_{50} values are calculated by treating cells with serial dilutions (0.1–100 μM) for 48–72 hours, with doxorubicin as a positive control . Structure-activity relationship (SAR) studies compare substituent effects (e.g., 4-chlorophenyl enhances activity in HepG-2 cells, IC50_{50} = 0.3 μM vs. 0.6 μM for doxorubicin) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence pharmacological activity in pyrido[2,3-d]pyrimidin-4(3H)-one derivatives?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl, nitro) enhance cytotoxicity by increasing electrophilicity and target binding .
  • Steric hindrance : Bulky substituents (e.g., biphenyl) may reduce solubility but improve selectivity by restricting conformational flexibility .
  • Method : Computational modeling (e.g., DFT calculations) and comparative SAR using analogs with varied substituents (methyl, methoxy, thioether) .

Q. What strategies resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :

  • Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to resolve aromatic proton coupling and assign carbons unambiguously .
  • Ambiguous mass fragments : Isotopic labeling (e.g., 13^{13}C) or tandem MS/MS to trace fragmentation pathways .
  • Case study : Discrepancies in 13^{13}C NMR shifts for C=O groups (δ 175.3 vs. 158.8 ppm) were resolved by comparing solvent effects (DMSO-d6_6 vs. CDCl3_3) .

Q. How can molecular modeling guide the design of derivatives targeting mPGES-1 inhibition?

  • Methodological Answer :

  • Docking studies : Align the compound’s pyrido[2,3-d]pyrimidinone core with mPGES-1’s active site (PDB: 4YK5). Key interactions include hydrogen bonding with Arg126 and hydrophobic packing with Leu135 .
  • Pharmacophore optimization : Introduce sulfonyl or carboxylate groups to mimic endogenous PGE2_2 .
  • Validation : In vitro mPGES-1 inhibition assays using LC-MS to quantify PGE2_2 reduction in LPS-stimulated macrophages .

Q. What synthetic routes mitigate byproduct formation during cyclization steps?

  • Methodological Answer :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 240 W, 140°C for 30 minutes) and minimizes side reactions like oxidation .
  • Catalytic additives : Use of DMF-DMA (dimethylformamide dimethylacetal) to stabilize intermediates during amidine formation .
  • Case study : Replacing formamide with formic acid in cyclization steps reduced dimerization byproducts from 15% to <5% .

Properties

Molecular Formula

C15H13ClN4O

Molecular Weight

300.74 g/mol

IUPAC Name

2-[(1R)-1-aminoethyl]-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C15H13ClN4O/c1-9(17)14-19-13-12(3-2-8-18-13)15(21)20(14)11-6-4-10(16)5-7-11/h2-9H,17H2,1H3/t9-/m1/s1

InChI Key

CMRNDXXHVLPJEP-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)Cl)N

Canonical SMILES

CC(C1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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